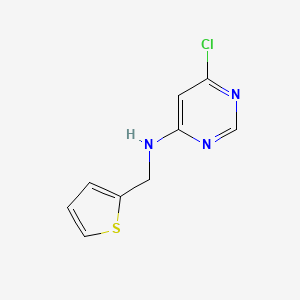

6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKFSGUKFBDRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN3S. The compound features a pyrimidine ring substituted with a chlorine atom and a thiophen-2-ylmethyl group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes or receptors, thereby modulating various biological pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The presence of the thiophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and activity against pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its action on COX enzymes. In vitro studies reveal that certain derivatives exhibit IC50 values in the low nanomolar range, indicating potent inhibition of COX activity. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Pyrimidine derivatives have also been studied for their anticancer properties. The mechanism often involves interference with DNA synthesis or repair mechanisms in cancer cells. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate the specific pathways involved .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 3-amino-6-chloropyridazine | Structure | Moderate antimicrobial | 50 |

| This compound | Structure | High COX inhibition | 1–5 |

| 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin | Structure | Anticancer activity | 20 |

This table highlights that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent COX inhibition and potential anticancer effects.

Case Studies

- Study on COX Inhibition : A study published in Molecular Pharmacology evaluated various pyrimidine derivatives for their ability to inhibit COX enzymes. The results indicated that compounds with electron-donating groups showed enhanced inhibitory potency compared to those with electron-withdrawing groups. This aligns with findings for this compound, which exhibited significant COX inhibition at low concentrations .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiophene-containing pyrimidines against resistant bacterial strains. The results demonstrated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine with analogous pyrimidine derivatives:

Pharmacological and Electronic Properties

- Thiophene vs. In contrast, fluorophenyl (e.g., in ) or thieno rings (e.g., in ) introduce greater rigidity or polarity, altering binding affinities .

- Chloro Substituent : The 6-chloro group is a common feature in antiviral pyrimidines, enhancing van der Waals interactions and metabolic stability .

- Sulfonyl and Nitro Groups : Compounds with methylsulfonyl (e.g., ) or nitro (e.g., ) substituents exhibit increased polarity or electron-withdrawing effects, which may improve solubility or modulate electronic properties for target engagement.

Computational and Experimental Insights

- Antiviral Potential: ML and molecular dynamics (MD) studies predict that pyrimidin-4-amine derivatives, including those with chloro and thiophene groups, bind SARS-CoV-2 Mpro with high-nanomolar affinity via hydrophobic interactions .

- Imaging Applications : The methylsulfonylphenyl-thiophene derivative () demonstrates utility as a radioligand, highlighting the scaffold’s adaptability for diverse applications.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally starts from a 6-chloropyrimidine derivative, typically 6-chloropyrimidin-4-amine or its methyl-substituted analogs. The key step is the nucleophilic substitution of the amino group at the 4-position with a thiophen-2-ylmethyl moiety, often introduced via reaction with thiophen-2-ylmethanamine or its equivalent.

Stepwise Preparation Approach

| Step | Description | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Starting material preparation | 6-chloropyrimidin-4-amine or 6-chloro-2-methylpyrimidin-4-amine | Commercially available or synthesized via chlorination of pyrimidin-4-amine derivatives |

| 2 | Nucleophilic substitution at 4-amino position | Reaction with thiophen-2-ylmethanamine under nucleophilic substitution conditions | Typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or mild heating |

| 3 | Purification | Extraction, washing, and chromatographic purification | Standard organic workup and silica gel chromatography to isolate pure product |

Detailed Synthetic Procedures

Nucleophilic Substitution Reaction

The 6-chloropyrimidin-4-amine intermediate is reacted with thiophen-2-ylmethanamine. The amino group on the pyrimidine acts as a nucleophile or is substituted by the thiophen-2-ylmethyl amine through nucleophilic aromatic substitution, replacing a leaving group if present or forming an amine linkage.

Reaction conditions typically involve stirring the reactants in solvents such as dichloromethane or acetonitrile at ambient or slightly elevated temperatures.

The reaction proceeds with good yields, often exceeding 70%, depending on the purity of starting materials and reaction optimization.

Example from Literature

A closely related compound, 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, was synthesized by nucleophilic substitution where the thiophen-2-ylmethyl group was introduced by reacting 6-chloro-2-methylpyrimidin-4-amine with thiophen-2-ylmethanamine.

The reaction mixture was stirred overnight at room temperature, followed by aqueous workup and purification by silica gel chromatography to afford the target compound.

Related Synthetic Routes and Analogous Preparations

In related pyrimidine chemistry, 2,4-dichloropyrimidine derivatives are often used as starting materials. The chlorine at the 4-position is selectively substituted by amines such as thiophen-2-ylmethanamine, while the chlorine at the 6-position remains intact.

For example, in the synthesis of various substituted pyrimidines and quinazolines, nucleophilic substitution of 2,4-dichloropyrimidines with amines is a common approach.

Chlorination of hydroxy-pyrimidines or quinolines with phosphorus oxychloride (POCl3) is also a preparatory step in some synthetic sequences to generate 4-chloropyrimidine intermediates suitable for amination.

Research Findings and Optimization

The substitution reaction conditions (solvent, temperature, stoichiometry) significantly influence the yield and purity of 6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine.

Electron-withdrawing groups on the pyrimidine ring, such as chlorine, facilitate nucleophilic aromatic substitution by activating the ring toward nucleophilic attack.

Use of polar aprotic solvents enhances the nucleophilicity of the amine and stabilizes the transition state, improving reaction rates.

Purification by silica gel chromatography using a hexane/ethyl acetate gradient is effective for isolating the product.

Summary Data Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Material | 6-chloropyrimidin-4-amine or 6-chloro-2-methylpyrimidin-4-amine | Commercial or synthesized |

| Nucleophile | Thiophen-2-ylmethanamine | Used in slight excess |

| Solvent | Dichloromethane, Acetonitrile | Polar aprotic solvents preferred |

| Temperature | Room temperature to 50 °C | Mild heating may accelerate reaction |

| Reaction Time | 12–24 hours | Overnight stirring common |

| Workup | Aqueous extraction, washing with brine | Removes impurities |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

| Yield | 60–85% | Dependent on reaction optimization |

Q & A

Q. What are common synthetic routes for 6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a 6-chloropyrimidin-4-amine derivative can react with thiophen-2-ylmethanamine under reflux conditions in a polar aprotic solvent (e.g., chloroform or DCM) with a base like DIPEA. Purification often involves column chromatography (silica gel, chloroform as eluent) and crystallization (e.g., methanol) to obtain high-purity crystals . Key steps include controlling reaction time (5–17 hours) and stoichiometric ratios of reagents to optimize yields (e.g., 41–80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR are used to confirm the structure, including substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯N interactions) .

- HPLC : Validates purity (>95%) and monitors reaction progress .

- X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., 12–86° between aromatic planes), and hydrogen-bonding networks .

Q. How does the thiophene substituent influence reactivity in further functionalization?

The electron-rich thiophene ring enhances nucleophilic substitution at the pyrimidine’s 6-chloro position. Steric effects from the thiophen-2-ylmethyl group can hinder reactions at adjacent sites, necessitating careful selection of reaction conditions (e.g., high-temperature reflux or catalytic bases) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and interaction mechanisms?

Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model the compound’s electron density distribution, local kinetic energy, and correlation potentials. These methods help predict reactivity sites (e.g., chloro vs. amine groups) and non-covalent interactions (e.g., π-π stacking with aromatic systems) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in hydrogen-bonding patterns or dihedral angles can arise from polymorphism or twinning. Using SHELX software (e.g., SHELXL for refinement), researchers apply constraints (e.g., riding hydrogen models) and validate against experimental data (e.g., values). Advanced tools like Olex2 integrate electron density maps to resolve ambiguities .

Q. How can reaction yield variations be systematically analyzed?

Yield discrepancies (e.g., 17% vs. 54% in similar reactions) are investigated by:

Q. What role do weak intermolecular forces play in stabilizing the crystal lattice?

Weak C–H⋯O and C–H⋯π interactions, along with hydrogen bonds (e.g., N–H⋯N), stabilize the crystal packing. For example, methyl groups (C–H donors) interact with methoxy oxygen acceptors, forming polymeric chains parallel to the crystallographic axis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.